molecular formula C13H18N2O3S2 B2546581 Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate CAS No. 702665-79-0

Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate

Cat. No.: B2546581
CAS No.: 702665-79-0
M. Wt: 314.42
InChI Key: PSZOLPRNYXACCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C13H18N2O3S2 and its molecular weight is 314.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative Synthesis Techniques : Research highlights the development of new synthesis methodologies for creating functionalized tetrahydropyridines and other heterocyclic compounds, which are crucial for medicinal chemistry and material science. For instance, Zhu et al. (2003) detailed a phosphine-catalyzed [4 + 2] annulation process that offers a novel route to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity, expanding the toolbox for creating complex organic molecules (Zhu, Lan, & Kwon, 2003).

  • Fluorescence and Optical Properties : The compound and its variants have been studied for their fluorescence and optical characteristics, which are essential for developing new materials with specific light-emitting properties. Krzyżak et al. (2015) synthesized new ester derivatives of Isothiazolo [4,5-b] Pyridine with potential biological activities and investigated their optical properties using various spectroscopic techniques, indicating their applicability in bio-imaging and sensors (Krzyżak, Śliwińska, & Malinka, 2015).

Polymorphism and Molecular Structure

  • Characterization of Polymorphic Forms : Investigating the polymorphism in pharmaceutical compounds is crucial for understanding their stability, solubility, and bioavailability. Vogt et al. (2013) characterized two polymorphic forms of a related compound, showcasing the application of spectroscopic and diffractometric techniques in pharmaceutical sciences (Vogt, Williams, Johnson, & Copley, 2013).

Pharmacological Applications

  • Antimicrobial Activity : Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones fused with thiophene rings starting from 2-Chloro-6-ethoxy-4-acetylpyridine, showing significant antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Molecular Docking and Enzyme Inhibition Studies

  • Enzyme Inhibition and Docking Studies : The compound's derivatives have been evaluated for their potential as enzyme inhibitors, providing insights into their mechanism of action at the molecular level. Tiwari et al. (2018) reported on the synthesis of novel chromone-pyrimidine coupled derivatives, assessing their antimicrobial activity, enzyme inhibition, and toxicity, including molecular docking studies to predict interactions with biological targets, indicating the compound's versatility in drug discovery (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Properties

IUPAC Name

ethyl 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c1-5-18-12(17)8(3)20-13-14-9-6-7(2)19-10(9)11(16)15(13)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZOLPRNYXACCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C)SC(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.